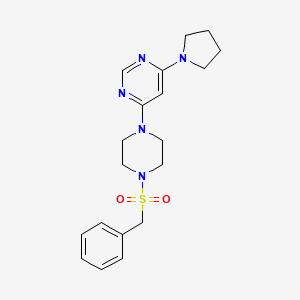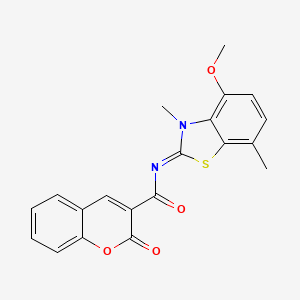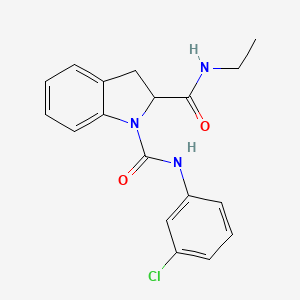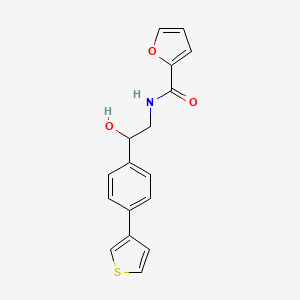
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several kinds of drugs and natural biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzylsulfonyl group, a piperazine ring, a pyrimidine ring, and a pyrrolidine ring .科学的研究の応用
Apoptosis Induction in Cancer Therapy
This compound has been studied for its ability to induce apoptosis in cancer cells. Specifically, it has shown promising results against the BT-474 breast cancer cell line, where it induced cell death through apoptosis . This process is crucial for eliminating cancer cells and is a key target in the development of anticancer therapies.
Tubulin Polymerization Inhibition
The compound has been evaluated for its potential to inhibit tubulin polymerization . This is significant because the formation of microtubules from tubulin is an essential process in cell division. Inhibiting tubulin polymerization can prevent cancer cells from multiplying, making it a valuable approach in cancer treatment.
Cell Cycle Arrest
Flow cytometric analysis has revealed that this compound can induce cell cycle arrest at the sub-G1 and G2/M phase . By halting the cell cycle, the compound can prevent the proliferation of cancer cells, providing another mechanism by which it could be used in cancer therapy.
Clonogenic Assay
The compound’s effect on colony formation has been studied using a clonogenic assay . This assay assesses the ability of a single cell to grow into a colony. The compound showed concentration-dependent inhibition of colony formation in BT-474 cells, suggesting its potential to suppress the growth of cancer cells.
Molecular Modelling Studies
In silico studies have been conducted to understand the drug-like properties of sulfonyl piperazine-integrated triazole conjugates . Molecular modelling studies have shown that the compound binds to the colchicine binding site of tubulin, providing insights into its mechanism of action at the molecular level.
Synthetic Methodology Development
Research has also focused on the synthesis of related compounds, exploring catalyst-free methods to create derivatives with potential biological activity . These methodologies contribute to the broader field of medicinal chemistry by providing more efficient and environmentally friendly ways to synthesize bioactive molecules.
Cytotoxic Activity Screening
A range of derivatives has been synthesized and screened for cytotoxic activity against various cancer cell lines using assays like the MTT assay . This screening is crucial for identifying compounds with the potential to be developed into effective anticancer drugs.
Drug-like Property Analysis
The compound and its derivatives have been analyzed for their drug-like properties, which is an important step in drug discovery . Understanding these properties helps in predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.
特性
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-3,6-7,14,16H,4-5,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDWRPOCXWJQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898662.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)

![1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2898669.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)





![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)
